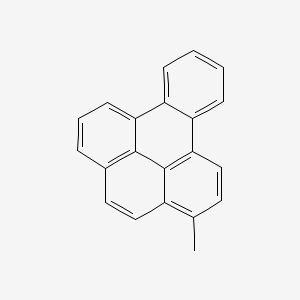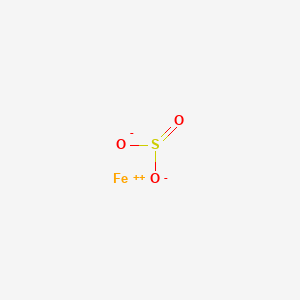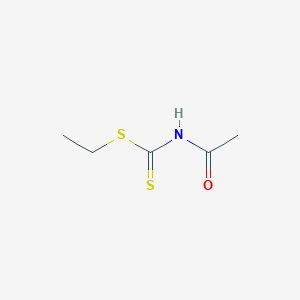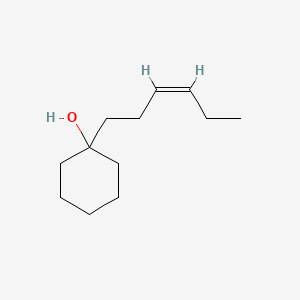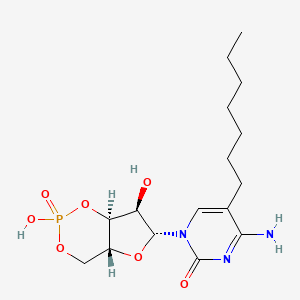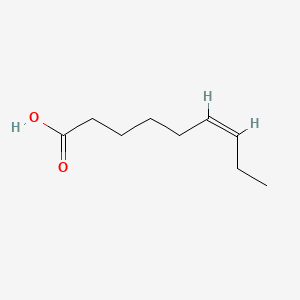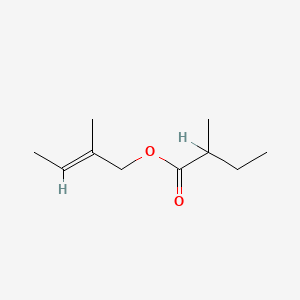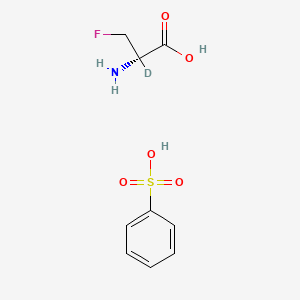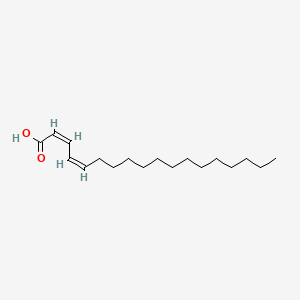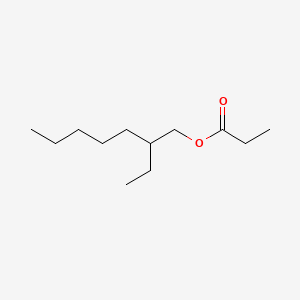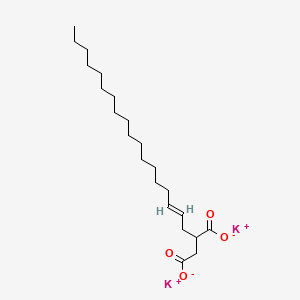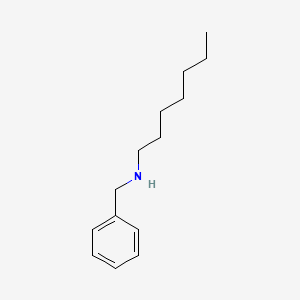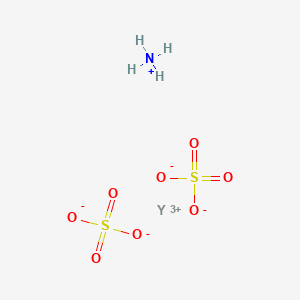
Ammonium yttrium(3+) disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium yttrium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈S₂Y and a molar mass of 299.06951 g/mol It is composed of yttrium, ammonium, and sulfate ions
準備方法
Synthetic Routes and Reaction Conditions
Ammonium yttrium(3+) disulphate can be synthesized through various methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with ammonium sulfate ((NH₄)₂SO₄) under controlled conditions. The reaction typically occurs in an aqueous solution, where the yttrium oxide dissolves and reacts with the ammonium sulfate to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques like precipitation and crystallization may also be employed to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
Ammonium yttrium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of yttrium ions to a lower oxidation state.
Substitution: Substitution reactions can occur where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxide (Y₂O₃), while reduction could produce yttrium metal or lower oxidation state compounds .
科学的研究の応用
Ammonium yttrium(3+) disulphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ammonium yttrium(3+) disulphate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to specific effects such as enhanced imaging contrast or targeted drug delivery. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
Yttrium(III) sulfate (Y₂(SO₄)₃): Similar in composition but lacks the ammonium ion.
Yttrium oxide (Y₂O₃): A common yttrium compound used in various applications.
Yttrium-aluminium-garnet (YAG): A widely used material in lasers and optics.
Uniqueness
Ammonium yttrium(3+) disulphate is unique due to its combination of yttrium, ammonium, and sulfate ions, which imparts specific properties that are advantageous in certain applications. Its ability to form stable complexes and its solubility in water make it distinct from other yttrium compounds .
特性
CAS番号 |
97375-22-9 |
|---|---|
分子式 |
H4NO8S2Y |
分子量 |
299.07 g/mol |
IUPAC名 |
azanium;yttrium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Y/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChIキー |
NTPIOLYXYJRVLR-UHFFFAOYSA-K |
正規SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


